molecular formula C20H14O6 B592633 Ethylidene dicoumarol CAS No. 1821-16-5

Ethylidene dicoumarol

货号: B592633
CAS 编号: 1821-16-5
分子量: 350.3 g/mol
InChI 键: CPDOMNNHJSTWKL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

乙烯基双香豆素是一种具有抗凝血作用的香豆素类化合物。 乙烯基双香豆素因其潜在的治疗应用而被研究,特别是在抗凝血领域。

准备方法

乙烯基双香豆素可以通过多种方法合成。一种常见的合成路线包括在催化剂存在下,用醛衍生物与4-羟基香豆素反应。 例如,Zn(Proline)2已被用作可回收的路易斯酸催化剂,用于制备双香豆素衍生物 。反应条件通常包括温和的温度和乙醇或甲醇等溶剂。工业生产方法可能涉及使用类似反应条件的大规模合成,但针对更高的产量和纯度进行了优化。

化学反应分析

乙烯基双香豆素会发生几种类型的化学反应,包括:

    氧化: 它可以被氧化形成各种氧化产物。

    还原: 还原反应可以将其转化为不同的还原形式。

    取代: 它可以进行取代反应,其中官能团被其他基团取代。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂。这些反应形成的主要产物取决于所用试剂和条件。

科学研究应用

乙烯基双香豆素在科学研究中有几个应用:

作用机制

乙烯基双香豆素通过抑制维生素K环氧化还原酶发挥其作用,该酶参与维生素K的循环利用。 这种抑制导致血液中活性维生素K的消耗,阻止活性凝血酶原和其他凝血因子的形成 。分子靶标包括维生素K依赖性凝血因子,如凝血酶原和因子VII、IX和X。

相似化合物的比较

乙烯基双香豆素类似于其他香豆素衍生物,如双香豆素和华法林。 它具有区别于这些化合物的独特特性:

类似化合物包括:

  • 双香豆素
  • 华法林
  • 其他4-羟基香豆素衍生物

乙烯基双香豆素独特的化学性质和生物活性的结合使其成为进一步研究和开发的宝贵化合物。

生物活性

Ethylidene dicoumarol, a coumarin derivative, has garnered interest due to its diverse biological activities, particularly its anticoagulant properties. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is structurally related to dicoumarol, characterized by the presence of a methylene bridge linking two hydroxycoumarin units. Its primary mechanism involves the inhibition of vitamin K epoxide reductase (VKOR), an enzyme critical for recycling vitamin K in the body. This inhibition leads to a decrease in the synthesis of vitamin K-dependent coagulation factors, ultimately resulting in anticoagulation effects .

Anticoagulant Properties

This compound functions as an anticoagulant by disrupting the vitamin K cycle, which is essential for the carboxylation of clotting factors II, VII, IX, and X. This results in reduced thrombin generation and clot formation . The compound's anticoagulant efficacy has been compared with other coumarin derivatives like warfarin and dicoumarol, showing unique pharmacokinetic properties that may enhance its therapeutic potential .

Antimicrobial and Anticancer Activities

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. Additionally, studies suggest potential anticancer effects, possibly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells . However, further investigation is needed to fully elucidate these mechanisms.

Case Study 1: Anticoagulant Efficacy

A study involving puerperal patients demonstrated that this compound effectively reduced coagulation parameters, supporting its use as a therapeutic agent in managing coagulopathies .

Case Study 2: Antimicrobial Activity

In vitro studies have shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was effective in inhibiting bacterial growth at relatively low concentrations, highlighting its potential as an alternative antimicrobial agent.

Comparative Analysis with Other Coumarins

CompoundMechanism of ActionAnticoagulant ActivityAntimicrobial ActivityAnticancer Activity
This compoundInhibits VKORYesYesPotential
DicoumarolInhibits VKORYesLimitedLimited
WarfarinInhibits VKORYesNoNo

常见问题

Basic Research Questions

Q. What experimental models are suitable for studying ethylidene dicoumarol’s anti-inflammatory effects on NLRP3 inflammasome activation?

Methodological Answer: Utilize in vitro assays with human chondrocytes or synovial fibroblasts treated with dicoumarol (e.g., 10–50 µM dissolved in DMSO, final concentration <0.1%) to assess NLRP3 degradation via ubiquitin-proteasome pathways. Pair with in vivo murine models of knee osteoarthritis (KOA) to validate reductions in fibrosis and inflammation. Monitor NLRP3 protein levels via Western blot and cytokine release (IL-1β, IL-18) via ELISA. Note limitations in extrapolating to human physiology due to incomplete fibrosis pathway characterization .

Q. How can researchers design experiments to study this compound’s role in modulating oxidative stress?

Methodological Answer: Combine dicoumarol with β-lapachone (β-lap) in NQO1-expressing cell lines (e.g., astrocytes) to induce and terminate oxidative stress. Pre-treat cells with β-lap (e.g., 4 µM) to activate NQO1-dependent redox cycling, then add dicoumarol (20–80 µM) to inhibit NQO1 and halt reactive oxygen species (ROS) generation. Measure oxygen consumption rates (OCR) and NAD(P)H depletion to quantify metabolic shifts .

Q. What methodologies are recommended for analyzing dicoumarol’s enzyme inhibition specificity?

Methodological Answer: Conduct cofactor-specific assays (NADH vs. NADPH) to differentiate dicoumarol’s effects on nitroreductases like DT-diaphorase. For example, use dinitropyrene metabolism studies: compare inhibition rates under NADH (e.g., 50% inhibition at 10 µM) versus NADPH (80% inhibition at 10 µM) to identify cofactor dependency. Validate with allopurinol controls to rule out xanthine oxidase interference .

Q. How should pharmacokinetic studies of dicoumarol be designed in animal models?

Methodological Answer: Administer dicoumarol orally (e.g., 5 mg/kg in goats) and collect serial blood/urine samples over 72 hours. Use LC-MS to quantify plasma concentrations and calculate elimination half-life (e.g., ~15 hours in ruminants). Note species-specific absorption differences and potential tissue accumulation risks for translational research .

Q. What historical context informs dicoumarol’s mechanism as an anticoagulant?

Methodological Answer: Review in vivo studies from the 1940s–1950s demonstrating dicoumarol’s prothrombin-lowering effects via vitamin K antagonism. Use the Quick method (rabbit brain thromboplastin) to measure prothrombin time and correlate with bleeding risks. Modern applications should consider bioavailability challenges (e.g., poor solubility) addressed via formulations like drug-polymer conjugates .

Advanced Research Questions

Q. How can contradictory data on dicoumarol’s role in mitomycin C sensitivity be resolved?

Methodological Answer: Replicate experiments under controlled oxygen conditions. Under hypoxia, dicoumarol increases mitomycin C toxicity by enhancing alkylating species (measure via comet assay). In aerobic conditions, it reduces toxicity via DT-diaphorase detoxification. Use siRNA knockdown of NQO1 to confirm mechanism and address cofactor competition (NADH/NADPH ratios) .

Q. What strategies improve dicoumarol’s selectivity for NQO1 over off-target enzymes?

Methodological Answer: Develop quinone-based analogs with higher NQO1 binding affinity (e.g., chromeno[2,3-b]chromene derivatives). Test inhibition kinetics (Km, Vmax) using recombinant hNQO1 and compare with xanthine oxidase/cytochrome P450 isoforms. Use crystallography to identify structural motifs reducing non-specific interactions .

Q. How can researchers address dicoumarol’s low bioavailability in preclinical studies?

Methodological Answer: Formulate dicoumarol with bioadhesive polymers (e.g., carbopol) to enhance intestinal absorption. Conduct in situ perfusion studies in rodent models to compare bioavailability (AUC0–24h) of free vs. polymer-conjugated dicoumarol. Validate with LC-MS/MS quantification of plasma metabolites .

Q. What experimental frameworks validate dicoumarol’s potential in overcoming tamoxifen resistance?

Methodological Answer: Treat tamoxifen-resistant MCF-7 breast cancer cells with dicoumarol (20–40 µM) and measure NQO1/glutamate-cysteine ligase (GCLC) activity via qPCR/Western blot. Combine with ROS probes (DCFH-DA) to link oxidative stress reversal to restored tamoxifen efficacy. Use patient-derived xenografts for in vivo validation .

Q. How can contradictory prothrombin time and clotting time data be reconciled in anticoagulant studies?

Methodological Answer: Apply dual monitoring: use the Quick method (prothrombin activity) alongside thromboelastography (clotting dynamics) in dicoumarol-treated models. Correlate prothrombin levels <30% with reduced thrombosis risk and >10% with hemorrhage thresholds. Document inter-species variability (e.g., dogs vs. humans) for clinical extrapolation .

属性

CAS 编号

1821-16-5

分子式

C20H14O6

分子量

350.3 g/mol

IUPAC 名称

4-hydroxy-3-[1-(4-hydroxy-2-oxochromen-3-yl)ethyl]chromen-2-one

InChI

InChI=1S/C20H14O6/c1-10(15-17(21)11-6-2-4-8-13(11)25-19(15)23)16-18(22)12-7-3-5-9-14(12)26-20(16)24/h2-10,21-22H,1H3

InChI 键

CPDOMNNHJSTWKL-UHFFFAOYSA-N

SMILES

CC(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O

规范 SMILES

CC(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。